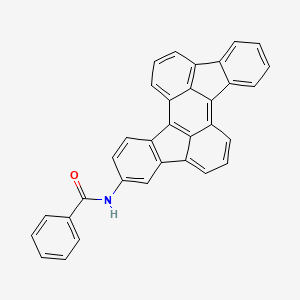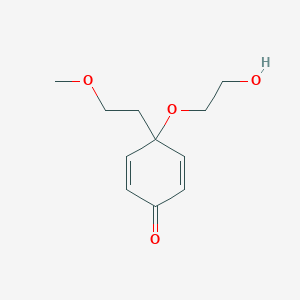
3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene is a complex organosilicon compound characterized by its unique structure, which includes silicon, oxygen, and phenyl groups.
Preparation Methods
The synthesis of 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of tetraphenylsilane with appropriate reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield simpler organosilicon compounds.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications. The pathways involved often include the formation of stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Compared to other similar compounds, such as 3,6-Dioxa-2,7-disilaoctane derivatives, 3,3,6,6-Tetraphenyl-2,7-dioxa-3,6-disilaoct-4-ene stands out due to its unique phenyl groups and enhanced stability. Similar compounds include:
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-
- (6S,7S)-6,7-Bis(benzyloxy)-2,2,11,11-tetramethyl-3,3,10,10-tetraphenyl-4,9-dioxa-3,10-disiladodecane These compounds share structural similarities but differ in their specific functional groups and applications .
Properties
CAS No. |
920755-50-6 |
|---|---|
Molecular Formula |
C28H28O2Si2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
methoxy-[2-[methoxy(diphenyl)silyl]ethenyl]-diphenylsilane |
InChI |
InChI=1S/C28H28O2Si2/c1-29-31(25-15-7-3-8-16-25,26-17-9-4-10-18-26)23-24-32(30-2,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3 |
InChI Key |
PPSIHTCRGUOCLF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
